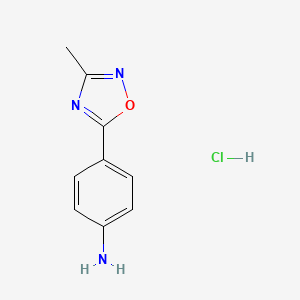

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride

Description

Properties

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7;/h2-5H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLJIADKYUGZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride typically involves the reaction of 3-methyl-1,2,4-oxadiazole with aniline under specific conditions. One common method involves the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The aniline ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Industry: The compound is used in the development of materials with specific properties, such as dyes and sensors

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This makes the compound a valuable tool in studying molecular pathways and developing new drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Physicochemical Properties

- Lipophilicity : The methyl group on the oxadiazole ring (target compound) provides moderate lipophilicity (LogP ~1.2), whereas cyclopropyl substitution (e.g., C₁₀H₁₂ClN₃O) increases LogP to ~1.8, enhancing membrane permeability .

- Solubility : The hydrochloride salt improves aqueous solubility compared to free bases. However, analogs with methoxy linkers (e.g., C₁₀H₁₂ClN₃O₂) show reduced solubility due to hydrophobic ether groups .

- Stability : 1,2,4-Oxadiazoles are generally resistant to hydrolysis, but electron-withdrawing groups (e.g., trifluoromethyl in Compound 17 from ) further enhance metabolic stability .

Biological Activity

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name : 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride

- CAS Number : 1461709-33-0

- Molecular Formula : C10H12ClN3O

- Molecular Weight : 225.68 g/mol

The biological activity of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is primarily attributed to its structural features that allow it to interact with various biological targets:

- Oxadiazole Moiety : The 1,2,4-oxadiazole ring is known for its diverse pharmacological properties, including anti-bacterial and anti-cancer activities. Compounds containing this moiety have been shown to inhibit specific enzymes and disrupt cellular processes critical for pathogen survival and cancer cell proliferation .

- Aniline Group : The aniline component contributes to the compound's ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For example:

- A study demonstrated that similar oxadiazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride has been highlighted in several studies:

These studies indicate that compounds with the oxadiazole structure can induce apoptosis in cancer cells through various pathways.

Case Studies

- Cytotoxicity against Leukemia Cells : A comparative study found that certain oxadiazole derivatives exhibited cytotoxic effects on human T acute lymphoblastic leukemia cell lines (CEM-C7), showing promising results in inducing cell death at sub-micromolar concentrations .

- HDAC Inhibition : Another study explored the compound's role as a histone deacetylase (HDAC) inhibitor, which is crucial for cancer therapy. The findings indicated that derivatives similar to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline showed potent HDAC inhibitory activity with IC50 values in the low nanomolar range .

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride?

The compound is typically synthesized via two primary routes:

- Amidoxime Route : Reacting 4-aminobenzoic acid with CDI (1,1'-carbonyldiimidazole) in DMF to activate the carboxylic acid, followed by acylation of tert-butylamidoxime. Cyclodehydration at 120°C for 4 hours yields the target compound with a 59% yield after purification .

- 1,3-Dipolar Cycloaddition Route : Using tert-butyl nitrile oxide and 4-aminobenzonitrile in a one-pot reaction to form the oxadiazole ring . Both methods require optimization of solvent choice (e.g., DMF), temperature, and reagent stoichiometry.

Q. How is the structure of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride confirmed post-synthesis?

Structural confirmation relies on:

- X-ray Crystallography : Reveals two molecules in the asymmetric unit with interplanar angles of 22° and 9°, and hydrogen-bonded ribbons parallel to the a-axis .

- Spectroscopy : H/C NMR and IR validate functional groups (e.g., NH, oxadiazole ring) .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, and O percentages .

Advanced Research Questions

Q. What challenges arise in the crystallization of this compound, and how are they addressed?

Crystallization challenges include:

- Polymorphism : Two distinct molecular orientations in the asymmetric unit (22° and 9° interplanar angles) complicate crystal packing .

- Hydrogen Bonding : Three NH groups participate in H-bonds, forming ribbons. Solvent selection (e.g., ethanol/water mixtures) and slow cooling improve crystal quality .

Q. How can reaction conditions be optimized for the amidoxime route synthesis?

Key optimizations include:

- Temperature Control : Maintaining 120°C during cyclodehydration minimizes side reactions .

- Reagent Equivalents : Using 1.1 equiv CDI ensures complete activation of 4-aminobenzoic acid .

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) enhances yield and purity .

Q. What analytical techniques are critical for assessing purity and stability?

Q. How do hydrogen bonding interactions in the crystal lattice influence physicochemical properties?

The H-bonded ribbons (observed via X-ray) enhance:

- Thermal Stability : Rigid lattice reduces molecular mobility, delaying decomposition .

- Solubility : Polar interactions may improve aqueous solubility compared to non-H-bonded analogs .

Q. What methodological considerations apply when scaling up synthesis?

- Solvent Volume : Maintain a 1:4 (v/w) solvent-to-substrate ratio to avoid viscosity issues .

- Reaction Time : Extend heating duration proportionally (e.g., 4 hours for 1 g → 8 hours for 10 g) .

- Safety Protocols : Handle CDI (a respiratory irritant) in fume hoods with PPE .

Q. How does the hydrochloride salt affect solubility and reactivity?

Q. In medicinal chemistry, how is this compound utilized as a building block?

It serves as a precursor for:

Q. How do the amidoxime and cycloaddition routes compare in yield and scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.